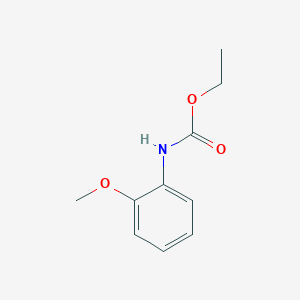

Carbamic acid, 2-methoxyphenyl, ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メトキシフェニルカルバミン酸エチルは、分子式C₁₀H₁₃NO₃、分子量195.2151 g/molの有機化合物です 。この化合物はカルバミン酸の誘導体であり、ヒドロキシル基の水素原子がエチル基で置換され、フェニル環が2位にメトキシ基で置換されています。様々な化学反応に広く用いられ、科学研究にも応用されています。

合成方法

合成経路と反応条件

2-メトキシフェニルカルバミン酸エチルの合成は、通常、2-メトキシアニリンとクロロギ酸エチルを反応させることで行われます。この反応は、反応中に生成する塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。一般的な反応スキームは以下のとおりです。

[ \text{2-メトキシアニリン} + \text{クロロギ酸エチル} \rightarrow \text{2-メトキシフェニルカルバミン酸エチル} + \text{HCl} ]

反応は通常、室温で不活性雰囲気下で行われ、副反応を防ぎます .

工業的生産方法

工業的規模では、2-メトキシフェニルカルバミン酸エチルの生産は、連続式反応器を使用することでスケールアップできます。この方法により、温度や圧力などの反応条件をより適切に制御することができ、最終生成物の収率と純度を高めることができます。 自動システムの使用は、人的ミスを減らし、生産プロセスの効率を高めます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 2-methoxyphenyl, ethyl ester typically involves the reaction of 2-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Methoxyaniline} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

反応の種類

2-メトキシフェニルカルバミン酸エチルは、次のような様々な化学反応を起こします。

加水分解: エステル基は、酸性または塩基性条件下で加水分解され、対応するカルバミン酸とエタノールが生成されます.

一般的な試薬と条件

加水分解: 酸性または塩基性条件、水溶媒。

還元: 水素化リチウムアルミニウム、無水条件。

主要な生成物

加水分解: カルバミン酸とエタノール。

還元: 2-メトキシアニリン。

科学研究への応用

2-メトキシフェニルカルバミン酸エチルは、科学研究において、いくつかの応用があります。

科学的研究の応用

Carbamic acid, 2-methoxyphenyl, ethyl ester has several applications in scientific research:

作用機序

2-メトキシフェニルカルバミン酸エチルの作用機序は、酵素や受容体などの様々な分子標的との相互作用を伴います。この化合物は、活性部位と共有結合を形成することにより、特定の酵素の阻害剤として作用し、基質の結合を阻害します。 この阻害は、細胞プロセスを変化させ、潜在的な治療的応用があります .

類似化合物との比較

類似化合物

4-メトキシフェニルカルバミン酸エチル: メトキシ基が4位にあることを除いて、構造は類似しています.

(2-(4-フェノキシフェノキシ)エチル)カルバミン酸エチル: メトキシ基の代わりにフェノキシフェノキシ基が含まれています.

独自性

2-メトキシフェニルカルバミン酸エチルは、フェニル環のメトキシ基の位置によって、反応性と分子標的との相互作用が影響を受けるため、ユニークな化合物です。 この位置異性体は、他の類似化合物と比較して、生物活性や化学的性質が異なる場合があります .

特性

CAS番号 |

35601-91-3 |

|---|---|

分子式 |

C10H13NO3 |

分子量 |

195.21 g/mol |

IUPAC名 |

ethyl N-(2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChIキー |

WTBUKRADZSYPCH-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)NC1=CC=CC=C1OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)

![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961556.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)

![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)